molecular formula C16H23NO B8110345 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]

3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B8110345
M. Wt: 245.36 g/mol
InChI Key: QXWUCDJEYHHTQJ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an indene moiety fused to a piperidine ring, with ethoxy and methyl substituents. The spirocyclic structure imparts significant rigidity and distinct chemical properties, making it an interesting subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the indene or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmacological activities.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] exerts its effects is not fully understood. its interactions with biological molecules likely involve binding to specific receptors or enzymes, influencing various molecular pathways. The spirocyclic structure may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2,3-Dihydro-5-methyl-3-oxo-spiro[indene-1,4’-piperidine]-1’-carboxylate
  • 5-Methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate

Uniqueness: 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the spirocyclic structure with specific substituents makes it distinct from other similar compounds.

Properties

IUPAC Name

1-ethoxy-6-methylspiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-18-15-11-16(6-8-17-9-7-16)14-5-4-12(2)10-13(14)15/h4-5,10,15,17H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUCDJEYHHTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(CCNCC2)C3=C1C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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